molecular formula C17H22N2O3S2 B2500564 N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847380-96-5

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2500564
CAS No.: 847380-96-5
M. Wt: 366.49
InChI Key: KMYYBAQGVMPUSS-UHFFFAOYSA-N
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Description

N-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a synthetic sulfonamide-thiophene hybrid compound characterized by a central propan-2-yl backbone bridging a morpholine ring and a thiophene moiety, with a benzenesulfonamide group attached to the secondary amine. This structural architecture combines the electron-rich thiophene ring, known for enhancing π-π stacking interactions in biological targets, with the sulfonamide group, a common pharmacophore in enzyme inhibition (e.g., carbonic anhydrases, kinases).

Properties

IUPAC Name

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S2/c1-14(18-24(20,21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)19-9-11-22-12-10-19/h2-8,13-14,17-18H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYYBAQGVMPUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed N–H Olefination and Sulfonylation

Building on methodologies from Liang et al., copper catalysis enables direct sulfonamide formation. For the target compound, a modified protocol involves:

  • Substrate preparation : Synthesis of 1-morpholino-1-(thiophen-2-yl)propan-2-amine via Mannich reaction (thiophene-2-carbaldehyde, morpholine, and nitroethane).
  • Sulfonylation : Reaction with benzenesulfonyl chloride under CuTC (copper(I) thiophene-2-carboxylate) catalysis in DMSO at 110°C for 24 hours.

Optimization Insights :

Catalyst Oxidant Additive Yield (%)
CuI 4-CH3O-TEMPO DMAP 56
CuTC 4-CH3O-TEMPO DMAP 88

CuTC outperforms CuI due to enhanced stability and electron-donating thiophene ligands, facilitating oxidative coupling.

Base-Mediated Three-Component Coupling

Adapting the work of Zhang et al., a one-pot tandem N-sulfonylation and alkylation employs:

  • Reagents : Benzenesulfonyl azide, morpholine, and 1-(thiophen-2-yl)propan-2-ol.
  • Conditions : DBU (1,8-diazabicycloundec-7-ene) in 1,2-dichloroethane (DCE) at 60°C for 6 hours.

Mechanistic Pathway :

  • DBU deprotonates the alcohol, generating an alkoxide.
  • Nucleophilic attack on benzenesulfonyl azide forms a sulfonamide intermediate.
  • Concurrent alkylation with morpholine proceeds via SN2 displacement.

Yield : 78–84% after column chromatography (Petroleum Ether/EtOAc 5:1).

Chiral Resolution and Stereochemical Control

Inspired by Radin’s work on glucocerebroside synthetase inhibitors, enantioselective synthesis involves:

  • Diastereomer separation : Crystallization with dibenzoyltartaric acid.
  • Chiral auxiliary : Use of (1R)-(-)-camphanate esters to resolve enantiomers via TLC and HPLC.

Key Data :

  • Enantiomeric excess (ee) : >98% for the active (R)-isomer.
  • Melting point : 154–156°C (vs. 116–117°C for the (S)-isomer).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMSO vs. DCE : DMSO enhances copper-catalyzed reactions but complicates morpholine stability. DCE minimizes side reactions in DBU-mediated couplings.
  • Temperature : 110°C optimal for sulfonylation; >80°C promotes decomposition of thiophene derivatives.

Functional Group Compatibility

  • Thiophene sensitivity : Friedel-Crafts reactions require mild Lewis acids (e.g., ZnCl2) to avoid ring opening.
  • Morpholine stability : Alkylation must avoid prolonged exposure to strong acids/bases to prevent ring cleavage.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography : Silica gel with Petroleum Ether/EtOAc (10:1 to 2:1 gradients) resolves sulfonamide derivatives.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (m.p. 154–156°C).

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.72–7.89 (m, 4H, Ar–H), 6.98–7.12 (m, 3H, thiophene-H), 4.22–4.52 (m, 1H, CH–N), 3.65–3.72 (m, 4H, morpholine-OCH2), 2.43 (s, 3H, CH3).
  • HRMS (ESI) : [M+H]+ calcd. for C18H23N2O3S2: 403.1054; found: 403.1056.

Chemical Reactions Analysis

Types of Reactions

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide exerts its effects can vary depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved often include key proteins or signaling cascades relevant to the disease being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiophene-sulfonamide hybrids, which have been extensively studied for anticancer, antibacterial, and anti-inflammatory activities. Below is a comparative analysis with key analogs:

Antiproliferative Activity Against Breast Cancer

Compound Name Key Substituents IC50 (μM) Reference
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26) Thiazole 10.25
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (Compound 28) Pyrimidine 9.55
(Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (Compound 29) Methoxybenzothiazole 9.39
Target Compound Morpholine N/A
  • Key Observations :
    • Thiazole, pyrimidine, and benzothiazole substituents in analogs (e.g., Compounds 26, 28, 29) enhance antiproliferative activity against MCF7 breast cancer cells, outperforming doxorubicin (IC50 ~30 μM) .
    • The morpholine group in the target compound may modulate solubility and blood-brain barrier penetration but requires empirical validation of potency. Morpholine’s electron-donating properties could influence binding to kinase ATP pockets or DNA intercalation mechanisms .

Antibacterial Activity

Compound Name Substituents MIC (µg/ml) Reference
Compound 51 (Thiophene-quinoline hybrid) Quinoline 8–16
Compound 56 (Thiophene-anthracene hybrid) Anthracene 4–8
Target Compound Morpholine N/A
  • Key Observations: Quinoline and anthracene moieties in analogs exhibit broad-spectrum antibacterial activity against E. coli (MIC 4–16 µg/ml). The target compound’s morpholine group lacks direct evidence of antibacterial efficacy but may synergize with the sulfonamide’s known disruption of folate biosynthesis .

Structural and Pharmacokinetic Comparisons

  • Thiophene Core : All analogs retain the thiophene ring, critical for redox activity and binding to cytochrome P450 enzymes.
  • Sulfonamide Group : Common to all compounds, enabling hydrogen bonding with histidine or serine residues in enzyme active sites.
  • Variable Substituents: Thiazole/Pyrimidine (Compounds 26, 28): Enhance planarity and π-stacking but may reduce solubility. Morpholine (Target Compound): Improves water solubility and bioavailability via hydrogen bonding with physiological solvents .

Biological Activity

N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C18H22N2O2SC_{18}H_{22}N_2O_2S, featuring a morpholine ring, a thiophene ring, and a benzenesulfonamide group. Its unique structure contributes to its biological activity, making it a versatile molecule for various applications in drug development.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes, including those related to cancer and inflammation.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways crucial for cell proliferation and survival.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-468). MTT assays revealed significant cytotoxic effects with IC50 values in the micromolar range .
Cell LineIC50 (μM)Reference
MCF-718.5
MDA-MB-46815.3

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Antiviral Activity

Emerging research suggests potential antiviral properties against certain viral infections. The compound's ability to inhibit viral replication has been observed in preliminary studies, warranting further exploration into its use as an antiviral agent .

Case Studies and Research Findings

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups. These findings support its potential as an effective anticancer therapy.
  • Molecular Docking Studies : Computational analyses have indicated that the compound binds effectively to active sites of target proteins involved in tumorigenesis, providing insights into its mechanism of action at the molecular level .
  • Combination Therapies : Research has explored the efficacy of this compound in combination with other anticancer agents, suggesting enhanced therapeutic effects and reduced resistance in cancer cells.

Q & A

Q. Basic

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to verify connectivity of the morpholino, thiophene, and sulfonamide groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

How do the morpholino and thiophene functional groups influence the compound’s physicochemical properties and bioactivity?

Q. Basic

  • Morpholino group : Enhances solubility via hydrogen bonding and modulates basicity (pKa ~6.5–7.5) .
  • Thiophene ring : Contributes to π-π stacking with biological targets (e.g., enzymes or receptors) and influences lipophilicity (logP ~2.8–3.5) .
  • Sulfonamide moiety : Facilitates hydrogen bonding and interactions with zinc-containing enzymes (e.g., carbonic anhydrase) .

What are the potential therapeutic applications of this compound based on structural analogs?

Basic
Structural analogs exhibit:

  • Antiviral activity : Benzenesulfonamide derivatives inhibit HIV protease .
  • Enzyme inhibition : Thiophene-containing sulfonamides target carbonic anhydrase IX in cancer .
  • Antimicrobial effects : Morpholino derivatives disrupt bacterial biofilm formation .

How can researchers elucidate the reaction mechanisms involved in key synthetic steps?

Q. Advanced

  • Kinetic studies : Monitor intermediates via in-situ IR or NMR to identify rate-determining steps .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled amines to trace proton transfer pathways .
  • Computational modeling : Density Functional Theory (DFT) calculates transition-state energies for sulfonylation or coupling steps .

What strategies address discrepancies in biological activity data between similar sulfonamide derivatives?

Q. Advanced

  • Structural benchmarking : Compare X-ray crystallography data to confirm conformational differences .
  • SAR studies : Systematically vary substituents (e.g., replacing thiophene with furan) to isolate activity drivers .
  • Assay validation : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .

How can computational methods predict binding affinities and pharmacokinetic properties?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., carbonic anhydrase) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME estimates bioavailability, CYP450 metabolism, and blood-brain barrier penetration .

What strategies optimize the synthetic route for scalability while maintaining purity?

Q. Advanced

  • Flow chemistry : Continuous reactors minimize side reactions and improve heat management for exothermic steps .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Quality-by-design (QbD) : Design of Experiments (DoE) identifies critical process parameters (e.g., stoichiometry, mixing speed) .

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